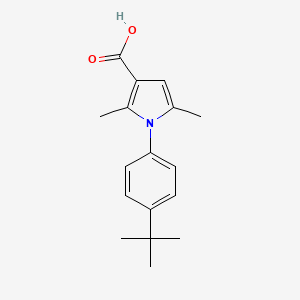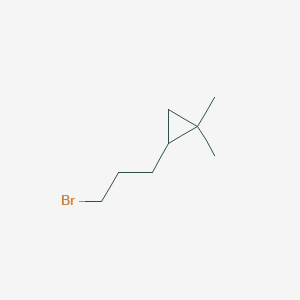![molecular formula C10H13NO2 B13169833 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13169833.png)
5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a cyclobutyl(methyl)amino group. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . This method provides good to high yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component condensation reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-[Cyclobutyl(methyl)amino]furan-2-carboxylic acid.
Reduction: Formation of 5-[Cyclobutyl(methyl)amino]furan-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative with an aldehyde group at the 2-position.
Cyclobutylamine: A compound with a cyclobutyl group attached to an amino group.
Methylfuran: A furan derivative with a methyl group attached to the furan ring.
Uniqueness
5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde is unique due to the presence of both a cyclobutyl(methyl)amino group and a furan ring with an aldehyde group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-[cyclobutyl(methyl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-11(8-3-2-4-8)10-6-5-9(7-12)13-10/h5-8H,2-4H2,1H3 |
InChI Key |
ZEIZIEOOAZTGMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


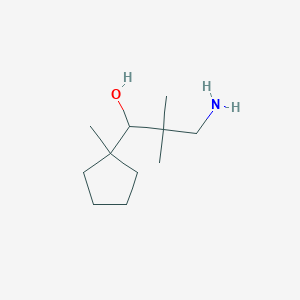
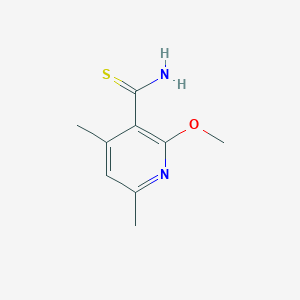
![1,8-Dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13169762.png)
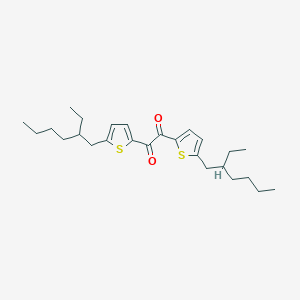
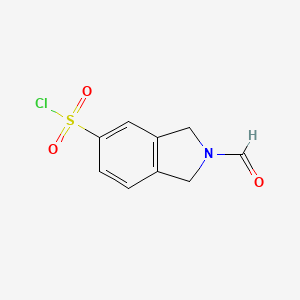

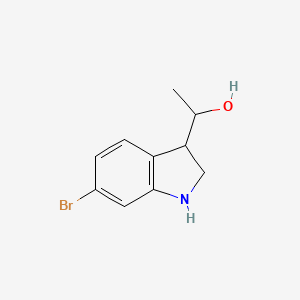
![1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile](/img/structure/B13169797.png)
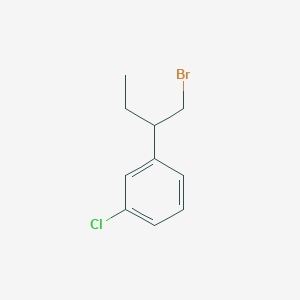
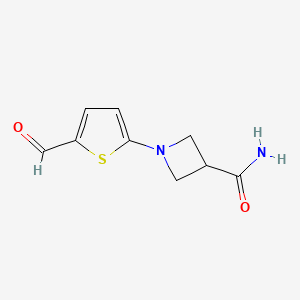
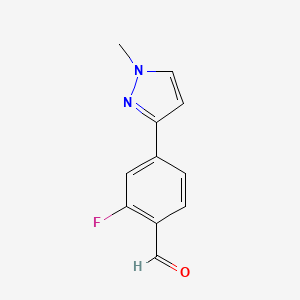
![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13169826.png)
